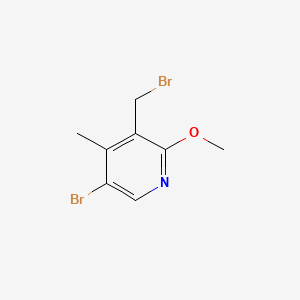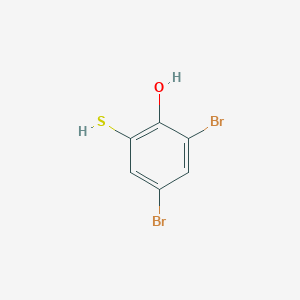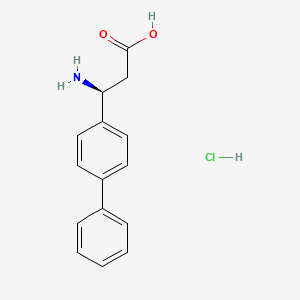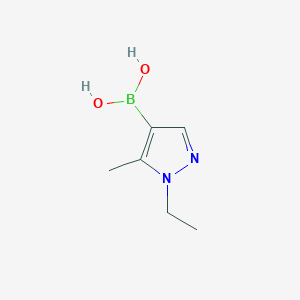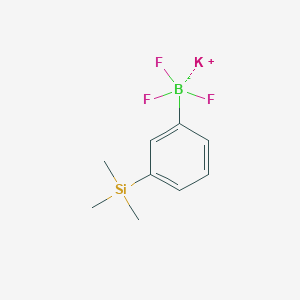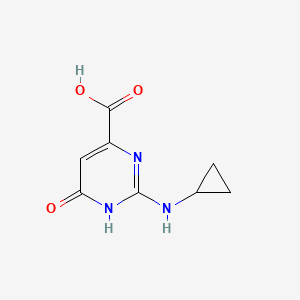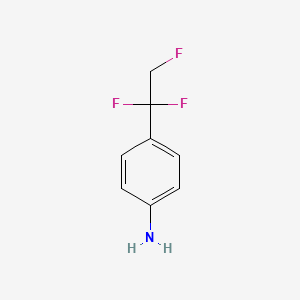
4-(1,1,2-Trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,2-Trifluoroethyl)aniline: is a chemical compound with the molecular formula C8H8F3N It is an aniline derivative where the hydrogen atoms on the ethyl group are replaced by fluorine atoms, making it a trifluorinated compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Iron Porphyrin-Catalyzed N-Trifluoroethylation: One of the methods to synthesize 4-(1,1,2-Trifluoroethyl)aniline involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Catalytic Hydrogenation and Bamberger Rearrangement: Another method involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 4-(1,1,2-Trifluoroethyl)aniline can undergo substitution reactions, particularly involving the amino group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Diazotization: This reaction involves the conversion of aniline derivatives into diazonium salts, which can then undergo further reactions.
Trifluoroethylation: Using reagents like 2,2,2-trifluoroethylamine hydrochloride under specific catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-trifluoroethylated anilines are common products when using trifluoroethylation reactions .
Aplicaciones Científicas De Investigación
Chemistry: 4-(1,1,2-Trifluoroethyl)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry and agrochemistry .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and bioavailability .
Mecanismo De Acción
The mechanism of action of 4-(1,1,2-Trifluoroethyl)aniline involves its interaction with molecular targets through its trifluoroethyl group. This group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting pathways involved in metabolic processes .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can result in different chemical properties and reactivity.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group, used as a reagent in various synthetic processes.
Uniqueness: 4-(1,1,2-Trifluoroethyl)aniline is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties compared to other fluorinated anilines. This uniqueness makes it valuable in specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H8F3N |
|---|---|
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
4-(1,1,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c9-5-8(10,11)6-1-3-7(12)4-2-6/h1-4H,5,12H2 |
Clave InChI |
VSJICLYFKMIHOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CF)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)

